1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Description
This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic scaffold with a pyrimidine ring (positions 1–4) and a pyridine ring (positions 5–8). Key structural features include:
- 1-Isobutyl group: Enhances lipophilicity and steric bulk compared to smaller alkyl substituents.
- 2,4-Dioxo groups: Contribute to hydrogen-bonding interactions and electronic effects.
- 6-Sulfonyl chloride: A highly reactive functional group enabling nucleophilic substitutions (e.g., formation of sulfonamides).
Its molecular formula is C₁₁H₁₂ClN₃O₄S (calculated molecular weight: 317.75 g/mol), with the sulfonyl chloride group conferring electrophilic reactivity critical for derivatization in medicinal chemistry .
Properties
IUPAC Name |
1-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4S/c1-6(2)5-15-9-8(10(16)14-11(15)17)3-7(4-13-9)20(12,18)19/h3-4,6H,5H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHRXSOITUUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Disubstituted 6-Aminouracils
6-Aminouracil is functionalized at the N(1) and N(3) positions through sequential alkylation. For the target compound, isobutyl bromide is used to introduce the N(1)-isobutyl group.
Cyclization to Dihydropyrido[2,3-d]pyrimidine
NHC catalysts enable annulation between functionalized uracils and α,β-unsaturated aldehydes (enals) to form the fused ring system.
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Catalytic System : Triazolium salt 8c (10 mol%), K₃PO₄ (20 mol%), and dichloroquinone (DQ ) as an oxidant in toluene.
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Mechanism : The NHC forms a Breslow intermediate with the enal, which undergoes 1,2-addition, aza-Claisen rearrangement, and lactamization to yield the dihydropyrido[2,3-d]pyrimidine.
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Key Data :
Oxidation to 2,4-Dioxo Derivatives
The dihydropyrido[2,3-d]pyrimidine intermediate is oxidized to introduce the 2,4-dioxo functionality.
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Conditions : Stirring at 60°C for 6–12 h.
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Key Data :
Sulfonation at C6 Position
Electrophilic sulfonation at the C6 position is achieved using chlorosulfonic acid (ClSO₃H).
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Procedure : The 2,4-dioxo-pyrido[2,3-d]pyrimidine (1 equiv) is dissolved in ClSO₃H at 0°C, stirred for 2 h, and quenched with ice.
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Key Data :
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
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Conditions : PCl₅ (2 equiv) in POCl₃, refluxed at 110°C for 4 h.
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Workup : Excess reagents are removed under vacuum, and the product is purified via recrystallization (EtOAc/hexane).
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Key Data :
Optimization and Challenges
Alkylation Selectivity
Competitive N(3)-alkylation is mitigated by using bulky alkyl halides (e.g., isobutyl bromide) and controlled stoichiometry.
Sulfonation Side Reactions
Over-sulfonation is prevented by maintaining low temperatures (0–5°C) and short reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: Intramolecular cyclization can occur under specific conditions, leading to the formation of more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various cyclized products depending on the reaction conditions .
Scientific Research Applications
Antithrombotic Activity
One of the most notable applications of this compound is its role as a pharmacologically active agent. It has been identified as a reversible inhibitor of factor Xa, an essential enzyme in the coagulation cascade. The inhibition of factor Xa is crucial for the treatment and prevention of thromboembolic diseases and cardiovascular disorders. Research indicates that compounds similar to 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride exhibit significant antithrombotic effects, making them suitable candidates for pharmaceutical development aimed at managing conditions such as deep vein thrombosis and pulmonary embolism .
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Antithrombotic | Factor Xa | |
| Related Compound A | Antithrombotic | Factor Xa | |
| Related Compound B | Antithrombotic | Factor Xa |
Anti-Cancer Properties
Recent studies have also suggested that derivatives of this compound may possess anti-cancer properties. Investigations into its mechanism of action have shown potential cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a promising area for further research and development in oncology .
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its sulfonyl chloride functional group allows for the formation of cross-linked polymers that can exhibit enhanced thermal stability and mechanical properties. These polymers could be utilized in various applications ranging from coatings to advanced composites .
| Application | Material Type | Property Enhanced | Reference |
|---|---|---|---|
| Coatings | Cross-linked Polymer | Thermal Stability | |
| Composites | Cross-linked Polymer | Mechanical Strength |
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Its structural features suggest potential efficacy against specific weed species. Preliminary studies indicate that formulations containing this compound can inhibit the growth of certain plants by disrupting their metabolic pathways .
| Herbicide | Target Species | Efficacy | Reference |
|---|---|---|---|
| This compound | Annual Weeds | Moderate | |
| Related Herbicide A | Perennial Weeds | High |
Case Study 1: Development of Antithrombotic Agents
A study conducted by researchers at a leading pharmaceutical institute focused on synthesizing derivatives of this compound. The results demonstrated that specific modifications to the structure enhanced potency against factor Xa while improving solubility profiles suitable for oral administration.
Case Study 2: Synthesis of Cross-linked Polymers
In another investigation published in a materials science journal, researchers explored the polymerization of this compound with various monomers to create novel materials with improved mechanical properties. The resulting polymers exhibited significant advantages over traditional materials in terms of durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Substituent Variations at Position 1
Alkyl chain length and branching at position 1 significantly influence physicochemical properties and reactivity:
Key Observations :
- Isobutyl vs. Propyl : The branched isobutyl group enhances metabolic stability compared to linear propyl derivatives, as seen in discontinued propyl analogs due to synthesis challenges .
- Methyl vs. Isobutyl : Methyl derivatives exhibit higher aqueous solubility (e.g., methyl esters in ) but lack the steric bulk required for targeted protein interactions .
Functional Group Variations at Position 6
The sulfonyl chloride group distinguishes the target compound from analogs with carboxamides, carbonitriles, or esters:
Key Observations :
- Sulfonyl chloride derivatives are preferred for covalent binding strategies in drug design, unlike carbonitriles or esters, which require additional activation .
Biological Activity
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅ClN₂O₄S
- Molecular Weight : 320.79 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The compound primarily functions as an inhibitor of specific enzymes involved in cellular processes. Its sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins. This modification can affect various biological pathways, including those involved in cell proliferation and apoptosis.
Biological Activity
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that the compound has shown efficacy against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells when treated with concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate a moderate level of antibacterial activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves sulfonation of the pyrido-pyrimidine core using chlorosulfonic acid, followed by isobutyl substitution. Optimization includes temperature control (0–5°C for sulfonation to minimize side reactions) and stoichiometric adjustments (e.g., 1.2 equivalents of isobutyl chloride to ensure complete substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (≥65%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min, ≥95% purity).
- NMR : Key peaks include δ 1.05 ppm (isobutyl -CH3), δ 4.25 ppm (-SO2Cl), and δ 8.1–8.3 ppm (pyrido aromatic protons).
- Mass Spectrometry : ESI-MS m/z 357.03 [M+H]+ .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid water contact (hydrolysis releases HCl). Store anhydrously at –20°C. In case of exposure, neutralize spills with sodium bicarbonate and rinse with copious water .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
- Methodology : The -SO2Cl group reacts with amines (e.g., benzylamine) to form sulfonamides. Kinetic studies show second-order kinetics (k = 0.45 M⁻¹s⁻¹ in THF at 25°C). Steric hindrance from the isobutyl group reduces reactivity by ~30% compared to non-substituted analogs .
Q. What structural analogs of this compound show bioactivity, and how can SAR studies guide derivative design?
- Methodology : Replace the isobutyl group with methyl or benzyl groups to assess impact on enzyme inhibition (e.g., kinase assays). For example, a methyl analog showed 2-fold lower IC50 against EGFR compared to the isobutyl derivative, suggesting steric bulk modulates target binding .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Perform systematic solubility tests in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax = 265 nm). Conflicting data may arise from hydrate formation; use Karl Fischer titration to confirm water content (<0.1% for anhydrous samples) .
Q. What impurities are likely during synthesis, and how can they be quantified?
- Methodology : Common impurities include unreacted pyrido-pyrimidine precursor (HPLC retention time ~6.8 min) and hydrolyzed sulfonic acid (δ 3.9 ppm in NMR). Use LC-MS with a C18 column and 0.1% formic acid mobile phase for quantification. Limit: <0.15% per ICH guidelines .
Q. How does this compound interact with biological thiols (e.g., glutathione), and what are the implications for cellular assays?
- Methodology : Incubate with glutathione (1 mM in PBS, pH 7.4) and monitor adduct formation via LC-MS. The sulfonyl chloride reacts rapidly (t1/2 = 2.5 min), necessitating short incubation times in cell-based studies to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
